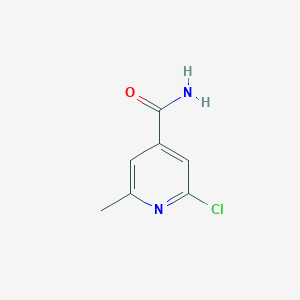
4-(4-(Difluoromethyl)piperidin-1-yl)aniline
Overview
Description
“4-(4-(Difluoromethyl)piperidin-1-yl)aniline” is a chemical compound with the molecular formula C12H15F3N2 . It has an average mass of 244.256 Da and a monoisotopic mass of 244.118729 Da .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-(4-(Difluoromethyl)piperidin-1-yl)aniline” consists of a piperidine ring attached to an aniline group via a carbon atom that also carries two fluorine atoms .Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 339.1±42.0 °C at 760 mmHg, and a flash point of 158.9±27.9 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-(4-(Difluoromethyl)piperidin-1-yl)aniline”, organized into distinct sections for clarity:
Antiplasmodial Activity
Piperidine derivatives have been studied for their potential in treating malaria. Research indicates that certain 1, 4-disubstituted piperidines exhibit antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum .
Antimicrobial Agents
Synthetic piperidine compounds have been evaluated for their antimicrobial properties. Novel compounds synthesized from piperidin-4-yl derivatives have shown potential as antimicrobial agents .
Antioxidant Properties
Piperidine moieties, such as those found in piperine, demonstrate significant antioxidant action by inhibiting free radicals . This suggests that derivatives like “4-(4-(Difluoromethyl)piperidin-1-yl)aniline” could be explored for similar antioxidant applications.
Drug Discovery
The piperidine nucleus is a common feature in many pharmacologically active compounds. It is often included in drug discovery efforts for its structural and chemical properties that contribute to biological activity .
Synthesis of Biological Compounds
Piperidine derivatives are used in the synthesis of biologically interesting compounds, which can lead to the development of new drugs with various therapeutic effects .
properties
IUPAC Name |
4-[4-(difluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)9-5-7-16(8-6-9)11-3-1-10(15)2-4-11/h1-4,9,12H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIDBGFZVBYUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Difluoromethyl)piperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



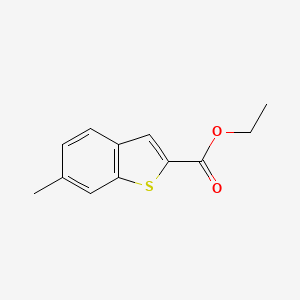
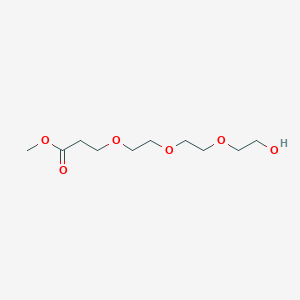


amine](/img/structure/B1488315.png)


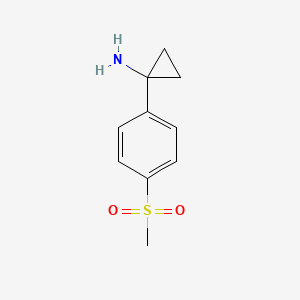
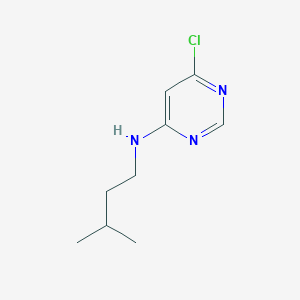

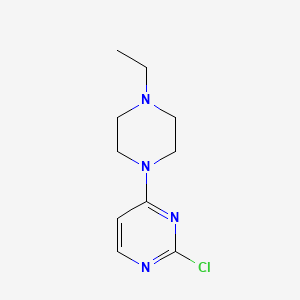
![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)
